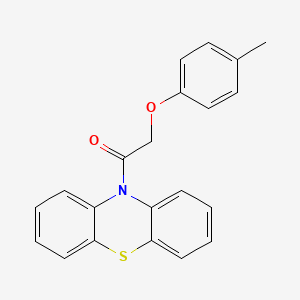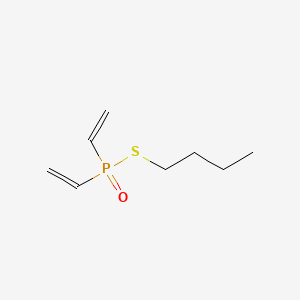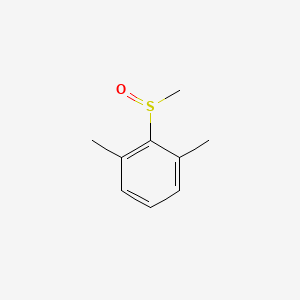
2-(Methanesulfinyl)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methanesulfinyl)-1,3-dimethylbenzene is an organosulfur compound with a unique structure that includes a methanesulfinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-1,3-dimethylbenzene typically involves the reaction of methanesulfinyl chloride with a suitable aromatic compound. One common method involves the use of methyl disulfide and acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the reaction rate and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methanesulfinyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methanesulfinyl)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methanesulfinyl)-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, influencing the activity of target molecules. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
Dimethyl sulfone: Contains two methyl groups attached to a sulfone group.
Methylsulfonylmethane: Known for its use in alternative medicine and as a dietary supplement.
Uniqueness
2-(Methanesulfinyl)-1,3-dimethylbenzene is unique due to its specific combination of a methanesulfinyl group and a dimethyl-substituted benzene ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
40669-05-4 |
|---|---|
Molekularformel |
C9H12OS |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
1,3-dimethyl-2-methylsulfinylbenzene |
InChI |
InChI=1S/C9H12OS/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,1-3H3 |
InChI-Schlüssel |
NFVJKCUOCVXGDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
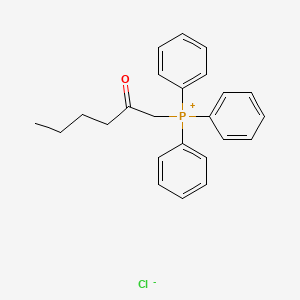
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)


stannane](/img/structure/B14656516.png)
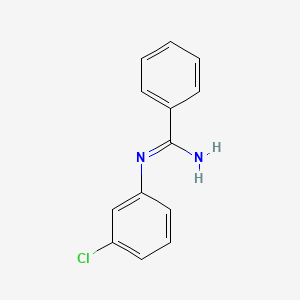

![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)

![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
